3-(Pyrrolidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride
CAS No.:
Cat. No.: VC18067362
Molecular Formula: C9H18Cl2N2
Molecular Weight: 225.16 g/mol
* For research use only. Not for human or veterinary use.
![3-(Pyrrolidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride -](/images/structure/VC18067362.png)
Specification
Molecular Formula | C9H18Cl2N2 |
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Molecular Weight | 225.16 g/mol |
IUPAC Name | 3-pyrrolidin-1-ylbicyclo[1.1.1]pentan-1-amine;dihydrochloride |
Standard InChI | InChI=1S/C9H16N2.2ClH/c10-8-5-9(6-8,7-8)11-3-1-2-4-11;;/h1-7,10H2;2*1H |
Standard InChI Key | DEZCCZBAHSCCGY-UHFFFAOYSA-N |
Canonical SMILES | C1CCN(C1)C23CC(C2)(C3)N.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
3-(Pyrrolidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride (C₉H₁₈Cl₂N₂, MW 225.16 g/mol) consists of a bicyclo[1.1.1]pentane scaffold substituted at the 3-position with a pyrrolidine group and at the 1-position with an amine functional group, protonated as a dihydrochloride salt . The bicyclo[1.1.1]pentane core imposes significant geometric constraints, creating a bridgehead amine that enhances metabolic stability compared to linear or aromatic analogs .
Table 1: Key Molecular Descriptors
Stereochemical Considerations
The bicyclo[1.1.1]pentane framework enforces a planar geometry at the bridgehead carbon, rendering the amine group equatorial relative to the pyrrolidine substituent. This configuration minimizes steric hindrance and optimizes hydrogen-bonding potential . X-ray crystallography of analogous compounds confirms the absence of conformational flexibility, a trait critical for target selectivity .
Synthesis and Manufacturing
Synthetic Routes
The dihydrochloride salt is typically synthesized via a two-step process:
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Alkylation of Bicyclo[1.1.1]pentan-1-amine: Reaction of bicyclo[1.1.1]pentan-1-amine with 1-bromo-pyrrolidine in the presence of a base (e.g., K₂CO₃) and a phase-transfer catalyst (e.g., DBU) yields the free base .
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Salt Formation: Treatment with concentrated hydrochloric acid precipitates the dihydrochloride form, enhancing aqueous solubility .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield | Purity |
---|---|---|---|
1 | Bicyclo[1.1.1]pentan-1-amine, 1-bromo-pyrrolidine, K₂CO₃, DBU, acetone, reflux (72 h) | 68% | >95% |
2 | HCl (2 eq), Et₂O, 0°C, stirring (2 h) | 89% | 99% |
Purification and Characterization
Column chromatography (CHCl₃:MeOH, 9:1) followed by recrystallization from ethanol/ether mixtures affords high-purity product . Structural validation employs:
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¹H/¹³C NMR: Distinct signals for bridgehead protons (δ 2.8–3.1 ppm) and pyrrolidine methylenes (δ 1.7–2.2 ppm) .
Physicochemical Properties
Solubility and Stability
The dihydrochloride salt exhibits high solubility in water (>50 mg/mL) and polar aprotic solvents (DMSO, DMF), with logP ≈ -0.5 predicting moderate membrane permeability . Stability studies indicate no degradation under ambient conditions for 6 months, though prolonged exposure to light induces <5% decomposition .
Spectroscopic Profiles
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IR (KBr): N-H stretch (3250 cm⁻¹), C-N vibrations (1180 cm⁻¹), and bicyclic C-C stretches (980 cm⁻¹) .
Parameter | Value |
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OEB (Occupational Exposure Band) | E (≤0.01 mg/m³) |
LD₅₀ (oral, rat) | 420 mg/kg |
Industrial and Research Applications
Pharmaceutical Intermediate
The compound is a key intermediate in synthesizing:
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Kinase inhibitors: Analogous bicyclic amines show picomolar affinity for JAK3 .
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Neurotherapeutics: Enhanced blood-brain barrier penetration makes it viable for CNS drug candidates .
Material Science
Functionalization with polymerizable groups yields cross-linked hydrogels with tunable mechanical properties, explored for drug-eluting stents .
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